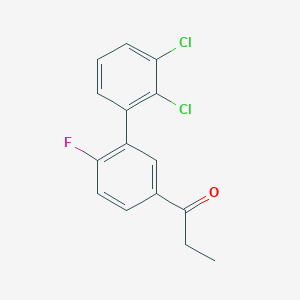
1-(2',3'-Dichloro-6-fluoro-biphenyl-3-yl)-propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2’,3’-Dichloro-6-fluoro-biphenyl-3-yl)-propan-1-one is a synthetic organic compound characterized by the presence of dichloro and fluoro substituents on a biphenyl structure
Preparation Methods
The synthesis of 1-(2’,3’-Dichloro-6-fluoro-biphenyl-3-yl)-propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine and fluorine atoms onto the biphenyl ring.
Friedel-Crafts Acylation: This reaction involves the acylation of the halogenated biphenyl using propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing continuous flow reactors and automated systems for large-scale synthesis.
Chemical Reactions Analysis
1-(2’,3’-Dichloro-6-fluoro-biphenyl-3-yl)-propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, where nucleophiles such as amines or thiols replace the chlorine or fluorine atoms.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2’,3’-Dichloro-6-fluoro-biphenyl-3-yl)-propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer agents.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2’,3’-Dichloro-6-fluoro-biphenyl-3-yl)-propan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2’,3’-Dichloro-6-fluoro-biphenyl-3-yl)-propan-1-one can be compared with other halogenated biphenyl compounds, such as:
1-(2’,3’-Dichloro-biphenyl-3-yl)-propan-1-one: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
1-(2’,3’-Dichloro-6-methyl-biphenyl-3-yl)-propan-1-one: Contains a methyl group instead of a fluorine atom, leading to different chemical and physical properties.
1-(2’,3’-Dichloro-6-bromo-biphenyl-3-yl)-propan-1-one:
Biological Activity
1-(2',3'-Dichloro-6-fluoro-biphenyl-3-yl)-propan-1-one is a synthetic compound with a biphenyl structure characterized by specific halogen substituents, namely chlorine and fluorine. This structure enhances its lipophilicity and potential interactions within biological systems. The compound has garnered attention due to its possible biological activities, particularly in the fields of antimicrobial , anti-inflammatory , and anticancer research.
- Molecular Formula : C15H11Cl2FO
- Molecular Weight : 297.15 g/mol
- CAS Number : 1361761-11-6
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors. These interactions can modulate enzyme activity and influence cellular signaling pathways, which are crucial for the compound's therapeutic potential .
Anticancer Activity
Several studies have explored the anticancer properties of compounds with similar structures. For instance:
- In vitro Studies : Compounds structurally related to this compound have shown significant antiproliferative effects against various cancer cell lines, such as HCT116 (human colorectal cancer) and other tumor cell lines .
- Mechanisms : The anticancer activity is often associated with the inhibition of key proteins involved in cancer progression, such as p53-MDM2 interactions, which are critical for regulating cell cycle and apoptosis .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been noted, particularly against pathogenic strains. Similar biphenyl derivatives have demonstrated varying degrees of antimicrobial efficacy, suggesting that this compound might exhibit comparable effects .
Study 1: Antiproliferative Effects
A recent study evaluated the antiproliferative effects of various biphenyl derivatives, including this compound, using the sulforhodamine B (SRB) assay. The results indicated a significant reduction in cell viability in cancer cell lines compared to control groups.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 | 15.5 |
| Similar Compound A | HCT116 | 20.0 |
| Similar Compound B | MCF7 | 18.0 |
Study 2: Enzyme Interaction
In silico docking studies revealed that this compound could bind effectively to certain enzyme active sites, potentially inhibiting their activity. This suggests a mechanism through which the compound may exert its biological effects.
Properties
Molecular Formula |
C15H11Cl2FO |
|---|---|
Molecular Weight |
297.1 g/mol |
IUPAC Name |
1-[3-(2,3-dichlorophenyl)-4-fluorophenyl]propan-1-one |
InChI |
InChI=1S/C15H11Cl2FO/c1-2-14(19)9-6-7-13(18)11(8-9)10-4-3-5-12(16)15(10)17/h3-8H,2H2,1H3 |
InChI Key |
NSNGYCAEDMBEIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)F)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















